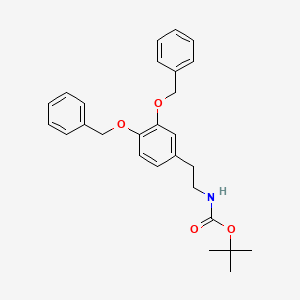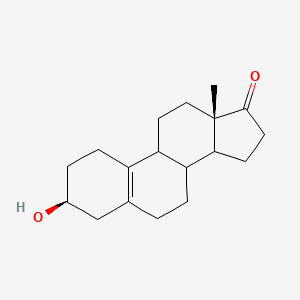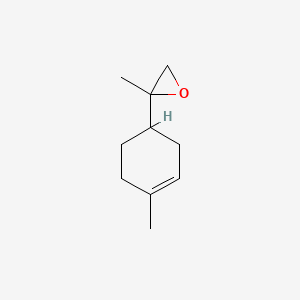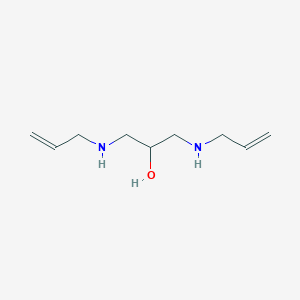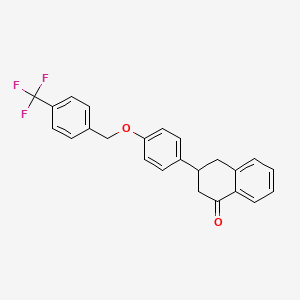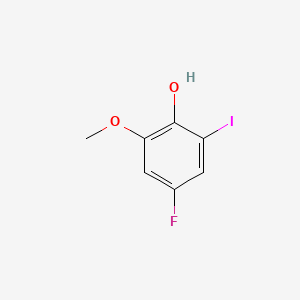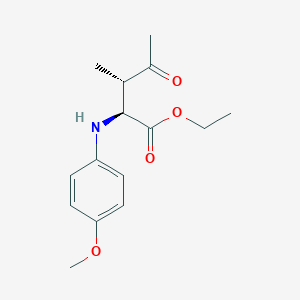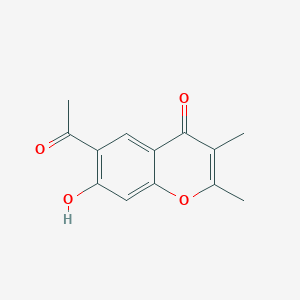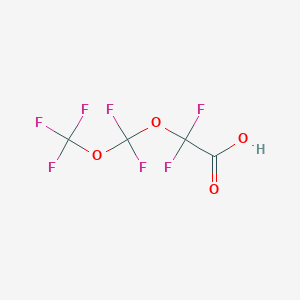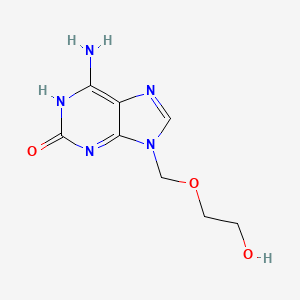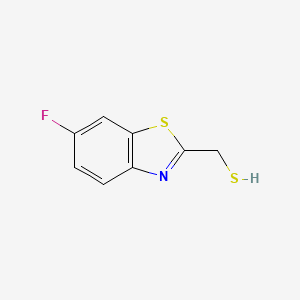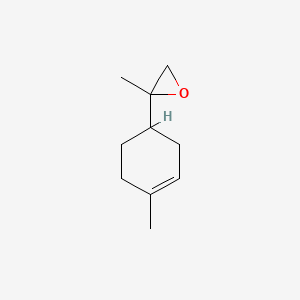
17,17-(Ethylenedioxy)androst-4-en-3b-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17,17-(Ethylenedioxy)androst-4-en-3b-ol: is a synthetic steroid derivative with the molecular formula C21H32O3 and a molecular weight of 332.48 g/mol . This compound is characterized by the presence of an ethylenedioxy group at the 17th position of the androstane skeleton, which imparts unique chemical and biological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 17,17-(Ethylenedioxy)androst-4-en-3b-ol typically involves the protection of the 17-keto group of androst-4-en-3-one with ethylene glycol to form the ethylenedioxy ketal . This reaction is usually carried out under acidic conditions using a catalyst such as p-toluenesulfonic acid. The resulting ketal is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution: It can undergo substitution reactions, particularly at the 3b-hydroxy group, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Formation of 17,17-(Ethylenedioxy)androst-4-en-3-one.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted androstane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 17,17-(Ethylenedioxy)androst-4-en-3b-ol is used as an intermediate in the synthesis of other steroid derivatives . It serves as a building block for the preparation of complex steroidal compounds.
Biology: In biological research, this compound is used to study the effects of steroid derivatives on cellular processes . It is also used in the synthesis of biologically active molecules.
Medicine: . It is used in the synthesis of drugs with anti-inflammatory and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of steroid-based products . It is also used in the manufacture of cosmetics and personal care products .
Wirkmechanismus
The mechanism of action of 17,17-(Ethylenedioxy)androst-4-en-3b-ol involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to steroid receptors and modulating gene expression . It can also inhibit the activity of certain enzymes involved in steroid metabolism .
Vergleich Mit ähnlichen Verbindungen
17,17-(Ethylenedioxy)androst-4-en-3-one: This compound is similar in structure but lacks the 3b-hydroxy group.
Androst-4-en-3-one: This compound lacks the ethylenedioxy group at the 17th position.
Uniqueness: 17,17-(Ethylenedioxy)androst-4-en-3b-ol is unique due to the presence of the ethylenedioxy group, which imparts distinct chemical and biological properties . This modification enhances its stability and alters its interaction with biological targets compared to other androstane derivatives .
Eigenschaften
Molekularformel |
C21H32O3 |
|---|---|
Molekulargewicht |
332.5 g/mol |
IUPAC-Name |
(3S,8R,9S,10R,13S,14S)-10,13-dimethylspiro[1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,2'-1,3-dioxolane]-3-ol |
InChI |
InChI=1S/C21H32O3/c1-19-8-5-15(22)13-14(19)3-4-16-17(19)6-9-20(2)18(16)7-10-21(20)23-11-12-24-21/h13,15-18,22H,3-12H2,1-2H3/t15-,16+,17-,18-,19-,20-/m0/s1 |
InChI-Schlüssel |
ATYAPQXTYDXAAO-XSEPRYCASA-N |
Isomerische SMILES |
C[C@]12CC[C@@H](C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC45OCCO5)C)O |
Kanonische SMILES |
CC12CCC(C=C1CCC3C2CCC4(C3CCC45OCCO5)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


